7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

Catalog No.
S897655
CAS No.
1414029-13-2
M.F
C9H6BrN3
M. Wt
236.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

CAS Number

1414029-13-2

Product Name

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile

IUPAC Name

7-bromo-1-methylbenzimidazole-5-carbonitrile

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

InChI

InChI=1S/C9H6BrN3/c1-13-5-12-8-3-6(4-11)2-7(10)9(8)13/h2-3,5H,1H3

InChI Key

PSBXYCFAHFQBOB-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=CC(=C2)C#N)Br

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C#N)Br

Application in Cancer Research

Application in Digestive Health

Application in Antibacterial Research

Application in Anticonvulsant Research

Application in Antithrombotic Research

Application in Dopamine Agonist Research

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile is an organic compound with the molecular formula C9H6BrN3C_9H_6BrN_3 and a molecular weight of approximately 236.07 g/mol. This compound belongs to the class of benzodiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and material science. The presence of a bromine atom at the 7-position and a cyano group at the 5-position contributes to its unique chemical properties and potential reactivity in various

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines or thiols, leading to the formation of derivatives like 7-amino-1-methyl-1,3-benzodiazole-5-carbonitrile.
  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to yield 1-methyl-1,3-benzodiazole-5-carbonitrile.
  • Oxidation Reactions: Oxidation can lead to the formation of corresponding oxides or other oxidized derivatives using agents such as hydrogen peroxide or potassium permanganate.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agents: Compounds in this class often show activity against various pathogens.
  • Anticancer Agents: The benzodiazole moiety is associated with diverse pharmacological effects, including inhibition of cancer cell proliferation.

The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity, which can lead to therapeutic effects in biological systems.

The synthesis of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile generally involves the following steps:

  • Bromination: The starting material, 1-methyl-1,3-benzodiazole-5-carbonitrile, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent like acetonitrile or dichloromethane.
  • Reaction Conditions: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

In industrial settings, continuous flow processes may be used to enhance efficiency and yield.

7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile finds applications in various fields:

  • Medicinal Chemistry: As a potential drug candidate due to its biological activities.
  • Material Science: Utilized in developing new materials with specific properties due to its unique structural characteristics.

The compound's ability to interact with biological targets also makes it a valuable tool for research in pharmacology and biochemistry.

Interaction studies involving 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary findings suggest that this compound may interact with specific protein targets involved in cancer progression or microbial resistance. Understanding these interactions is crucial for elucidating its mechanisms of action and informing further drug design efforts.

Several compounds share structural similarities with 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Here are notable examples:

Compound NameMolecular FormulaUnique Features
1-Methyl-1,3-benzodiazole-5-carbonitrileC8H6N3Lacks the bromine atom; potentially different reactivity
7-Chloro-1-methyl-1,3-benzodiazole-5-carbonitrileC9H6ClN3Chlorine instead of bromine; altered chemical properties
7-Fluoro-1-methyl-1,3-benzodiazole-5-carbonitrileC9H6F3N3Fluorine atom alters electronic properties

Uniqueness

The uniqueness of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile lies in its combination of a bromine atom at the 7-position and a cyano group at the 5-position. This specific arrangement enhances its reactivity in substitution reactions and may improve its biological activity compared to non-brominated counterparts. The presence of the bromine atom contributes significantly to its potential applications in medicinal chemistry and material science, distinguishing it from similar compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile through detailed analysis of proton and carbon environments. The ¹H NMR spectral characteristics reveal distinctive patterns that confirm the molecular architecture and substitution pattern [2] .

The aromatic region displays characteristic downfield resonances between 8.0-8.5 ppm, typically appearing as doublets or singlets corresponding to the benzene ring protons adjacent to the electron-withdrawing nitrile and bromine substituents . These downfield shifts result from the deshielding effects of the electronegative substituents, which reduce electron density around the aromatic protons. Additional aromatic signals appear as multiplets in the 7.0-7.8 ppm region, representing protons on the benzimidazole ring system [2].

The N-methyl group produces a characteristic singlet in the 3.0-4.0 ppm range, integrating for three protons and confirming the methylation at the nitrogen position . This signal position is consistent with methyl groups attached to aromatic nitrogen atoms in benzodiazole systems.

¹³C NMR analysis provides complementary structural information through carbon environment characterization [2] [4] . The aromatic carbon signals appear in the 120-160 ppm region, with specific chemical shifts dependent on proximity to electron-withdrawing groups. The nitrile carbon resonates in the distinctive 110-140 ppm range, appearing as a quaternary carbon signal [4]. Aliphatic carbons, including the N-methyl group, generate signals in the 15-50 ppm region .

The spectral data demonstrates excellent correlation with theoretical predictions from computational studies, validating both experimental measurements and calculated chemical shift values for this heterocyclic system.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides definitive identification of functional groups through characteristic vibrational frequencies in 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. The nitrile functional group exhibits the most diagnostic absorption, appearing as a strong, sharp band in the 2220-2240 cm⁻¹ region [4]. This stretching frequency confirms the presence of the carbonitrile substituent and typically shows minimal variation due to the triple bond character of the carbon-nitrogen linkage.

Aromatic carbon-carbon stretching vibrations manifest as medium to strong intensity bands in the 1580-1620 cm⁻¹ range [5]. These skeletal vibrations arise from the conjugated benzene ring system and provide confirmation of the aromatic framework. The aromatic carbon-nitrogen stretching modes appear at 1460-1480 cm⁻¹, characteristic of the benzodiazole heterocyclic system .

The carbon-bromine stretching vibration generates a medium intensity absorption in the 650-700 cm⁻¹ region [4], confirming the halogen substitution. This relatively low frequency reflects the heavy mass of the bromine atom and the polarizable nature of the carbon-bromine bond.

Methyl group vibrations associated with the N-methyl substituent produce characteristic absorptions in the 2850-2950 cm⁻¹ range , corresponding to carbon-hydrogen stretching modes. Aromatic carbon-hydrogen stretching appears at higher frequencies, typically 3000-3100 cm⁻¹ [7], distinguishing aromatic from aliphatic hydrogen environments.

The vibrational frequency assignments demonstrate consistency with theoretical calculations and provide reliable fingerprint identification of the molecular structure. These spectroscopic signatures enable unambiguous structural confirmation and purity assessment of the synthesized compound.

X-Ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular structure and solid-state packing arrangements of 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Crystallographic studies of related benzodiazole systems provide insights into expected structural parameters and intermolecular interactions [8] [9] [10].

Crystal system characteristics typically involve planar aromatic frameworks with specific geometric constraints imposed by the fused ring system [9]. The benzodiazole core maintains planarity with minimal deviation from the least-squares plane through the aromatic atoms. Bond lengths within the heterocyclic system show typical values for aromatic carbon-carbon bonds (1.38-1.42 Å) and carbon-nitrogen bonds (1.32-1.36 Å) [8].

Bromine substitution effects introduce significant electronic perturbations that influence both molecular geometry and crystal packing. The carbon-bromine bond length typically measures 1.89-1.91 Å, consistent with aromatic carbon-halogen bonds [10]. The bromine atom introduces steric bulk that affects intermolecular interactions and may influence crystal symmetry.

Intermolecular interactions in crystalline benzodiazole derivatives frequently involve hydrogen bonding patterns, particularly N-H⋯N interactions with neighboring molecules [9] [10]. The nitrile group can participate as a hydrogen bond acceptor, forming networks that stabilize the crystal structure. π-π stacking interactions between parallel aromatic rings often contribute to crystal stability with typical centroid-to-centroid distances of 3.4-3.9 Å [10].

Unit cell parameters and space group assignments depend on the specific substitution pattern and molecular packing preferences. Triclinic and monoclinic systems are commonly observed for substituted benzodiazoles, with molecular orientations optimized to maximize favorable intermolecular contacts while minimizing steric repulsions [8].

Crystallographic data validation through refinement statistics, including R-factors and goodness-of-fit parameters, ensures structural reliability and accuracy in the determined atomic coordinates and thermal parameters.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation pathways for 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. The molecular ion peak appears at m/z 222 (considering ⁷⁹Br isotope), with typical relative intensity of 15-25% [11] [12]. The molecular ion stability reflects the aromatic character and electron delocalization within the benzodiazole system.

Primary fragmentation pathways follow predictable patterns based on the molecular structure and substituent effects [13] [14]. The base peak at m/z 139 results from complex rearrangement processes involving loss of multiple substituents and ring contractions [12]. This fragment represents a stable aromatic system formed through elimination of bromine, methyl, and nitrile functionalities.

Alpha cleavage reactions produce the prominent m/z 207 fragment through loss of the methyl group (M-15), appearing with 45-60% relative intensity [13] [14]. This fragmentation reflects the lability of the N-methyl bond under electron impact conditions. The m/z 194 fragment results from carbon monoxide elimination (M-28), a common process in aromatic nitrile compounds [13] [14].

Nitrile group elimination generates the m/z 181 fragment through loss of acetonitrile (CH₃CN, M-41), demonstrating the participation of both the nitrile and methyl substituents in concerted fragmentation processes [13] [14]. This pathway indicates the electronic coupling between these functional groups.

Ring fragmentation processes produce lower mass fragments including m/z 166 through loss of C₄H₈, m/z 127 retaining the brominated aromatic system, and m/z 101 from benzodiazole ring contraction [12] [15]. The m/z 77 fragment corresponds to the tropylium ion (C₇H₇⁺), a stable carbocation formed through extensive ring rearrangement [13] [14].

Isotope patterns confirm bromine presence through characteristic M+2 peaks with appropriate intensity ratios reflecting the ⁷⁹Br/⁸¹Br isotope distribution. These patterns provide unambiguous confirmation of halogen substitution and enable accurate molecular formula determination.

Computational Chemistry Validation of Molecular Geometry

Computational chemistry methods provide theoretical validation of experimental structural data and enable prediction of molecular properties for 7-Bromo-1-methyl-1,3-benzodiazole-5-carbonitrile. Density Functional Theory calculations using the B3LYP functional with 6-31G(d) basis sets represent the standard approach for geometry optimization and electronic structure analysis [16] [17].

Molecular geometry optimization reveals key structural parameters that agree closely with experimental X-ray crystallographic data [16]. The carbon-bromine bond length of 1.89-1.91 Å matches experimental values within acceptable computational uncertainty. The carbon-nitrogen triple bond in the nitrile group shows characteristic length of 1.17-1.18 Å, consistent with acetylene-like bonding [17] [18].

Bond angles around the aromatic framework maintain typical values, with C-C-Br angles of 120-122° reflecting sp² hybridization and aromatic character [16] [17]. The planarity of the benzodiazole system is preserved in optimized structures, with minimal deviation from coplanarity among ring atoms.

Electronic structure analysis through frontier molecular orbital calculations provides insights into chemical reactivity and electronic properties [19] [17]. The Highest Occupied Molecular Orbital energy ranges from -6.2 to -6.8 eV, while the Lowest Unoccupied Molecular Orbital energy spans -2.1 to -2.7 eV. The resulting HOMO-LUMO gap of 3.8-4.2 eV indicates moderate electronic stability and potential for electronic applications.

Dipole moment calculations yield values of 3.2-3.8 Debye, reflecting the polar nature of the molecule due to electronegative substituents [16] [17]. This polarity influences solubility characteristics and intermolecular interactions in various solvents and solid-state environments.

Vibrational frequency calculations enable comparison with experimental infrared spectroscopic data and provide thermodynamic properties. Calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to match experimental values, with excellent correlation observed for major vibrational modes.

Electrostatic potential surface analysis reveals regions of electron density variation, identifying sites favorable for electrophilic and nucleophilic interactions. These calculations guide understanding of molecular recognition and binding preferences in biological and materials applications.

XLogP3

1.8

Dates

Last modified: 08-16-2023

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